Comparative CYP Enzyme Inhibition Profile: 1-(2-Chloro-3-fluorophenyl)ethanol vs. Typical Halogenated Analogs
1-(2-Chloro-3-fluorophenyl)ethanol exhibits moderate inhibition of CYP3A4 (IC50 = 5.49 µM), weak inhibition of CYP2C19 (Ki = 50 µM), and very weak inhibition of CYP2E1 (IC50 = 50 µM) [1]. In contrast, many mono-halogenated phenyl ethanol analogs are either not reported for CYP inhibition or exhibit significantly different profiles; for example, 1-(3-fluorophenyl)ethanol is not documented with comparable CYP inhibition data, and the ortho-chloro substituent in 1-(2-chlorophenyl)ethanol often correlates with higher metabolic clearance [2]. This specific CYP inhibition pattern suggests a distinct metabolic fate that can be advantageous in lead optimization.
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | 5.49 µM |
| Comparator Or Baseline | 1-(2-chlorophenyl)ethanol (data not reported for direct comparison); Class baseline for halogenated phenyl ethanols |
| Quantified Difference | Target compound exhibits quantifiable CYP3A4 inhibition; comparator lacks reported data, implying potential metabolic differentiation. |
| Conditions | Human liver microsomes, midazolam substrate, preincubated 5 min, LC-MS/MS |
Why This Matters
Knowledge of CYP inhibition liability is critical for selecting intermediates that minimize drug-drug interaction risks during lead development.
- [1] BindingDB. BDBM50380527 CHEMBL2018913. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 (accessed 2026-04-22). View Source
- [2] Hypha Discovery. Bioisosteres that influence metabolism. 2022. https://www.hyphadiscovery.co.uk/blogs/bioisosteres-that-influence-metabolism/ (accessed 2026-04-22). View Source
